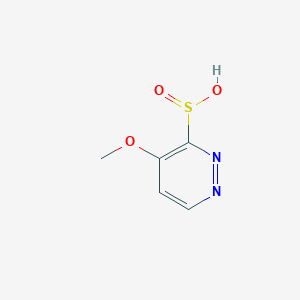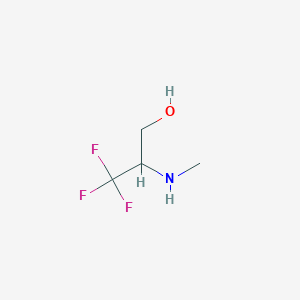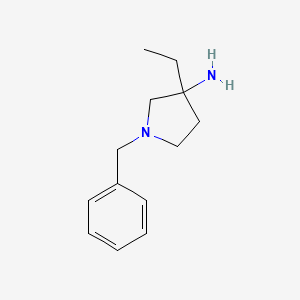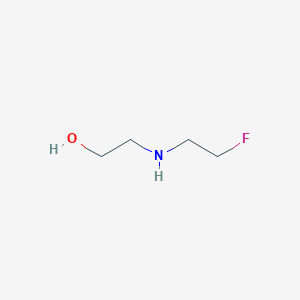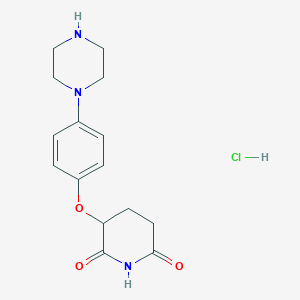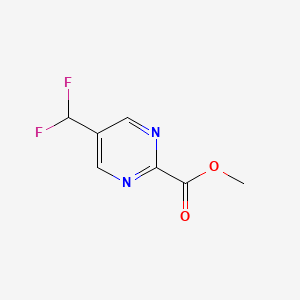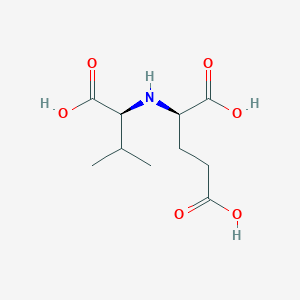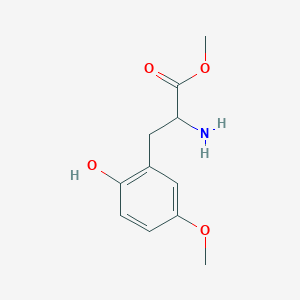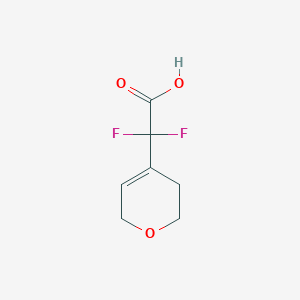
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is an organic compound that features a pyran ring substituted with a difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dihydro-2H-pyran-4-yl derivatives with difluoroacetic acid or its derivatives. One common approach is to use 3,6-dihydro-2H-pyran-4-ylboronic acid as a starting material, which can be reacted with difluoroacetic acid under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyran derivatives.
Applications De Recherche Scientifique
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dihydro-2H-pyran-4-ylboronic acid: Shares the pyran ring structure but differs in the functional group attached.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Another derivative with a boronic acid moiety, used in different synthetic applications.
Uniqueness
2-(3,6-Dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H8F2O3 |
|---|---|
Poids moléculaire |
178.13 g/mol |
Nom IUPAC |
2-(3,6-dihydro-2H-pyran-4-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C7H8F2O3/c8-7(9,6(10)11)5-1-3-12-4-2-5/h1H,2-4H2,(H,10,11) |
Clé InChI |
VQSVPVLCKFWFEF-UHFFFAOYSA-N |
SMILES canonique |
C1COCC=C1C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


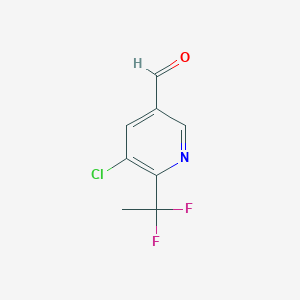
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
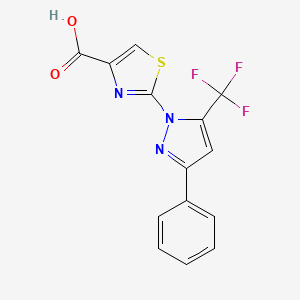
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
